Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate

Estrogen receptor binding Relative binding affinity (RBA) ERα/ERβ selectivity

Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate (CAS 24508-01-8) is the C3-acetate ester of 17β-dihydroequilin, a naturally occurring ring-B unsaturated equine estrogen. It belongs to the estra-1,3,5(10),7-tetraene class, structurally characterized by a conjugated Δ⁷ double bond in the steroid B-ring and a 17β-hydroxyl group.

Molecular Formula C20H24O3
Molecular Weight 312.4 g/mol
CAS No. 24508-01-8
Cat. No. B13760780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate
CAS24508-01-8
Molecular FormulaC20H24O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4O)C
InChIInChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4-6,11,16,18-19,22H,3,7-10H2,1-2H3
InChIKeyRVWUTTUZKJOUDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate (CAS 24508-01-8): Steroidal Ring-B Unsaturated Estrogen 3-Acetate for Specialized Research & Analytical Reference Procurement


Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate (CAS 24508-01-8) is the C3-acetate ester of 17β-dihydroequilin, a naturally occurring ring-B unsaturated equine estrogen [1]. It belongs to the estra-1,3,5(10),7-tetraene class, structurally characterized by a conjugated Δ⁷ double bond in the steroid B-ring and a 17β-hydroxyl group [2]. The parent diol, 17β-dihydroequilin (CAS 3563-27-7), is a potent estrogen receptor agonist with distinct ERα/ERβ binding and functional profiles compared to 17β-estradiol [1][3]. The 3-acetate modification alters physicochemical properties—including melting point and lipophilicity—and is utilized as a synthetic intermediate, a protected prodrug form, or an analytical reference standard in estrogen research, bioanalysis, and pharmaceutical development [4].

Why Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate Cannot Be Interchanged with Generic Estradiol Esters or Other Equine Estrogen Conjugates


Substituting estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate with 17β-estradiol 3-acetate, equilin sulfate, or unconjugated 17β-dihydroequilin introduces quantifiable divergence in receptor pharmacology, metabolic clearance, and physicochemical properties. The ring-B Δ⁷ unsaturation confers ERβ functional selectivity not observed with ring-B saturated estradiol esters—17β-dihydroequilin displays approximately 113% and 108% relative binding affinity (RBA) for ERα and ERβ, respectively, versus 100% for 17β-estradiol, and a 200% enhanced transcriptional activity when both ER subtypes are co-expressed [1][2]. The 3-acetate ester further modulates solubility, melting point, and hydrolytic activation kinetics relative to the free 17β-diol, differentiating it from both unconjugated 17β-dihydroequilin and sulfate-conjugated formulations . These structural and pharmacological distinctions directly impact experimental reproducibility, bioanalytical method validation, and structure-activity relationship (SAR) interpretation in estrogen receptor research [1].

Product-Specific Quantitative Differentiation Evidence for Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate (CAS 24508-01-8)


ERα/ERβ Relative Binding Affinity of the Active 17β-Dihydroequilin Moiety vs. 17β-Estradiol

Upon hydrolysis of the 3-acetate prodrug group, the liberated 17β-dihydroequilin exhibits a relative binding affinity (RBA) of approximately 113% for ERα and 108% for ERβ, compared to 17β-estradiol set at 100% [1]. This represents a modestly higher affinity for ERα (+13%) and ERβ (+8%) relative to the endogenous ligand. In contrast, most other ring-B unsaturated estrogens (equilin, equilenin, Δ8-estrone) show 2- to 8-fold lower RBA values for both receptor subtypes [2]. This positions the 17β-dihydroequilin scaffold—and by extension its 3-acetate precursor—as one of the highest-affinity equine estrogens for both ER subtypes.

Estrogen receptor binding Relative binding affinity (RBA) ERα/ERβ selectivity

ERβ-Biased Functional Transcriptional Activity Enhancement with Dual ER Subtype Co-Expression

In HepG2 hepatocarcinoma cells co-transfected with both ERα and ERβ and a secreted alkaline phosphatase (SEAP) reporter gene, 17β-dihydroequilin produced a 200% enhancement of transcriptional activity relative to 17β-estradiol (set as 100% baseline) [1]. This synergistic functional amplification upon dual-receptor co-expression was not observed with 17β-estradiol itself, whose activity remained unchanged. By comparison, other equine estrogens showed the following enhancements: 17β-dihydroequilenin (160%), Δ8,17β-E2 (130%), while equilin and equilenin showed lower activity [1]. This indicates that 17β-dihydroequilin—and its 3-acetate prodrug—uniquely leverages ERβ co-expression for amplified transcriptional output, a property absent in 17β-estradiol and most ring-B saturated estrogens.

Transcriptional activation ERβ selectivity HepG2 reporter assay

Rank-Order Binding Affinity: 17β-Dihydroequilin Outperforms 17β-Estradiol, Estrone, and Equilin in Human Endometrial Receptors

In a comparative study using human endometrial cytosol and nuclear estrogen receptors, the rank order of relative binding affinity was: 17β-dihydroequilin > 17β-estradiol > 17β-dihydroequilenin > estrone > equilin > 17α-dihydroequilin > 17α-estradiol > 17α-dihydroequilenin > equilenin [1]. The apparent affinity constants (Ka) for 17β-dihydroequilin were approximately 2- to 6-fold higher than those of 17β-estradiol in both human and rat uterine cytosol and nuclear receptor preparations [1]. This directly demonstrates that the 17β-dihydroequilin scaffold—the active form of the 3-acetate prodrug—binds more tightly to native human tissue estrogen receptors than the body's own primary estrogen.

Endometrial receptor binding Competitive binding assay Human tissue receptor pharmacology

Physicochemical Differentiation: Melting Point Depression of 3-Acetate Ester vs. Parent 17β-Diol

The 3-acetate esterification of estra-1,3,5(10),7-tetraene-3,17β-diol produces a measurable depression in melting point. The 3-acetate (CAS 24508-01-8) exhibits a melting point of approximately 150°C , whereas the parent 17β-diol (17β-dihydroequilin, CAS 3563-27-7) melts at 174.5–174.6°C . This ΔT of approximately 24–25°C reflects the disruption of the phenolic 3-OH hydrogen-bonding network by acetyl capping. The lower melting point correlates with reduced crystal lattice energy, which can translate to altered solubility in organic solvents and modified formulation behavior in solid dispersion or lipid-based delivery systems.

Physicochemical characterization Melting point Solid-state properties

Metabolic Clearance Rate Differential: 17β-Dihydroequilin vs. 17β-Estradiol

The metabolic clearance rate (MCR) of 17β-dihydroequilin (the active hydrolysis product of the 3-acetate) is approximately 1,250 L/day/m², compared to 580 L/day/m² for 17β-estradiol [1]. This 2.16-fold faster systemic clearance is attributed to the ring-B Δ⁷ unsaturation, which introduces additional metabolic vulnerability. However, the 3-acetate prodrug strategy may partially compensate by providing a hydrolysis-rate-limited absorption profile, as demonstrated for estradiol 3-acetate which shows improved oral bioavailability versus unconjugated estradiol [2]. The net pharmacokinetic profile—rapid clearance of the free diol but potentially slower release from the acetate prodrug—creates a tunable exposure paradigm distinct from estradiol or equilin sulfate conjugates.

Pharmacokinetics Metabolic clearance rate (MCR) In vivo disposition

3-Acetate Prodrug vs. 3-Sulfate Conjugate: Hydrolytic Activation Kinetics and Tissue Distribution Implications

The 3-acetate ester of estra-1,3,5(10),7-tetraene-3,17β-diol is hydrolyzed by ubiquitous cellular esterases to release the active 17β-dihydroequilin, whereas the clinically used sulfate conjugates (e.g., 17β-dihydroequilin sulfate in Premarin®) require steroid sulfatase (STS) for activation [1]. Esterase-mediated hydrolysis generally proceeds with faster kinetics and broader tissue distribution than sulfatase-dependent activation, which is rate-limited by STS expression levels predominantly in liver, placenta, and certain hormone-responsive tissues [1][2]. Additionally, sulfate conjugates can be directly absorbed via organic anion transporting polypeptides (OATPs) without prior hydrolysis, creating a dual absorption mechanism not shared by acetate esters [2]. This mechanistic difference gives the 3-acetate a more predictable, esterase-gated activation profile suitable for controlled experimental prodrug strategies, whereas sulfate conjugates exhibit more complex, transporter-influenced pharmacokinetics.

Prodrug activation Esterase hydrolysis Sulfatase comparison

Optimal Research & Industrial Application Scenarios for Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate (CAS 24508-01-8)


ERβ-Selective Pharmacological Research and Drug Discovery Screening

The 200% transcriptional activity enhancement observed with 17β-dihydroequilin upon dual ERα/ERβ co-expression makes the 3-acetate prodrug an ideal tool compound for ERβ-biased drug discovery programs. Researchers can use this compound as a reference agonist in ERβ-selective reporter assays, comparing candidate molecules against a ligand with known ERβ-preferential functional amplification [1]. This is particularly relevant for therapeutic areas where ERβ agonism is pursued, including prostate cancer, inflammatory bowel disease, and neurodegenerative disorders.

Bioanalytical Method Development and Pharmacokinetic Profiling of Equine Estrogen Metabolites

The distinct metabolic clearance rate (1,250 L/day/m² for the active diol) and the 3-acetate hydrolysis kinetics make this compound a suitable reference standard for LC-MS/MS method development targeting equine estrogen metabolites in biological matrices [1][2]. Its defined retention time, mass transition, and hydrolysis product profile enable accurate quantification of 17β-dihydroequilin levels in pharmacokinetic studies, forensic toxicology, and environmental estrogen monitoring.

Synthetic Intermediate for Ring-B Unsaturated Estrogen Derivative Libraries

The 3-acetate protection of the phenolic hydroxyl group, combined with the free 17β-hydroxyl, provides a regioselectively protected scaffold for parallel derivatization at C17 [1]. This is advantageous for synthesizing diverse 17β-ester, 17β-ether, or 17β-carbamate libraries of ring-B unsaturated estrogens for SAR exploration, without competing reactions at the 3-position—a synthetic efficiency gain not achievable with the unprotected 3,17β-diol.

Controlled Prodrug Activation Studies in Esterase-Expressing vs. Esterase-Deficient Cell Models

Because the 3-acetate requires esterase-mediated hydrolysis for activation—unlike sulfate conjugates that depend on sulfatase—this compound can serve as a probe to dissect the contribution of cellular esterase activity to estrogenic responses in different cell types [1][2]. Comparative studies using the 3-acetate, the free 17β-diol, and the 3-sulfate in esterase-rich (e.g., liver, intestine) versus esterase-poor (e.g., certain neuronal) cell models can quantify the impact of prodrug activation kinetics on estrogen receptor-mediated gene expression.

Quote Request

Request a Quote for Estra-1,3,5(10),7-tetraene-3,17beta-diol 3-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.